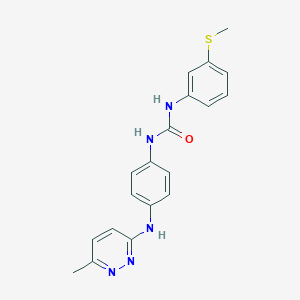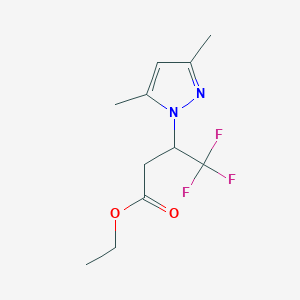
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C12H16F3N2O2. It is a widely used compound in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues. Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate may help to reduce the levels of ROS and protect cells from damage.
Effets Biochimiques Et Physiologiques
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and protect against DNA damage. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its ability to act as a ROS scavenger. This makes it useful for studying the effects of oxidative stress on cells and tissues. It is also a relatively stable compound, which makes it easy to handle and store.
One limitation of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher concentrations may cause cell damage and toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for research on Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. One area of interest is its potential as an anti-tumor agent. Studies have shown that it may have anti-cancer properties and could be used to develop new cancer treatments. Another area of interest is its potential as a fluorescent probe for the detection of ROS in cells and tissues. This could be useful for studying the effects of oxidative stress on various biological systems.
Conclusion:
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a unique and versatile compound with a range of potential applications in scientific research. Its ability to act as a ROS scavenger makes it useful for studying the effects of oxidative stress on cells and tissues, while its anti-inflammatory properties and potential anti-tumor activity make it a promising candidate for the development of new treatments. While there are some limitations to its use in lab experiments, the potential benefits make it an important compound for further study.
Méthodes De Synthèse
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl 4,4,4-trifluoroacetoacetate to form ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The second step involves the purification of the product through column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a potential anti-tumor agent.
Propriétés
IUPAC Name |
ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-9(11(12,13)14)16-8(3)5-7(2)15-16/h5,9H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCXTSXEQJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

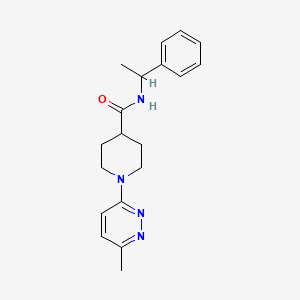
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)
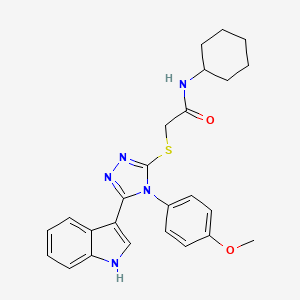
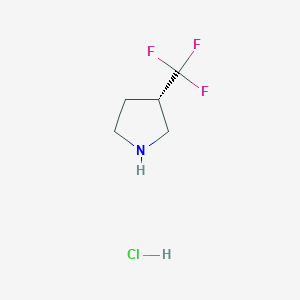
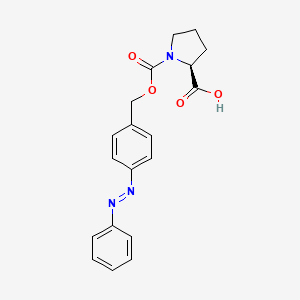
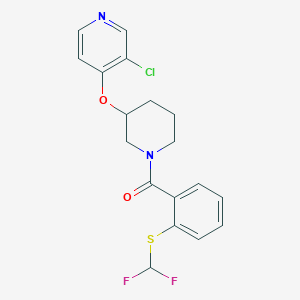
![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
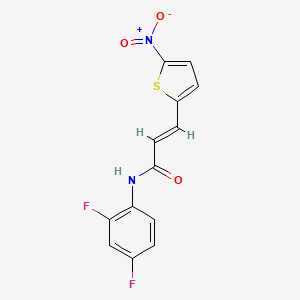
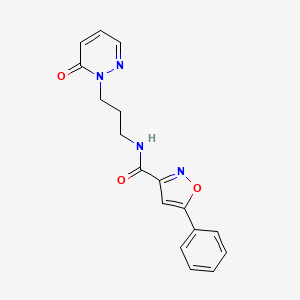
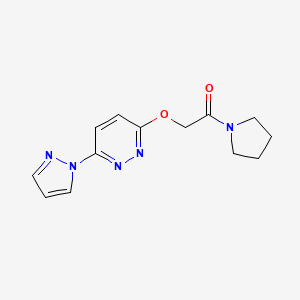
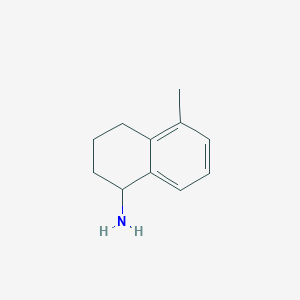
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
